![molecular formula C19H14F2N4O3S B2802173 N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 923070-02-4](/img/structure/B2802173.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C19H14F2N4O3S and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Src Kinase Inhibitory and Anticancer Activities
The compound, as part of a study on thiazolyl N-benzyl-substituted acetamide derivatives, demonstrated inhibition of c-Src kinase and showed potential in cell proliferation inhibition in various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells. Specifically, 4-fluorobenzylthiazolyl derivative exhibited significant inhibition in cell proliferation at concentrations of 50 μM, indicating its potential as a therapeutic agent in cancer treatment (Fallah-Tafti et al., 2011).
Inhibitory Effects on PI3Kα and mTOR
Another study focused on the compound's role as a potent and efficacious inhibitor of phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (mTOR) both in vitro and in vivo. Efforts to improve metabolic stability by exploring 6,5-heterocyclic analogs resulted in variants that maintain in vitro potency and in vivo efficacy, highlighting the compound's therapeutic potential in targeting PI3Kα and mTOR pathways (Stec et al., 2011).
Role in Heterocyclic Synthesis
The compound's derivatives have been utilized in heterocyclic synthesis, producing a variety of biologically active compounds. This showcases its utility as a precursor in synthesizing diverse heterocyclic structures, which are of significant interest in medicinal chemistry for the development of new therapeutic agents (Krauze et al., 2007).
Antiproliferative Activity
Pyridine linked thiazole derivatives synthesized from the compound have been studied for their antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). This research highlights the compound's potential as a framework for developing new anticancer agents (Alqahtani & Bayazeed, 2020).
Photovoltaic Efficiency and Ligand Protein Interactions
Studies on benzothiazolinone acetamide analogs derived from the compound have investigated their photovoltaic efficiency, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies aimed at understanding ligand-protein interactions have identified promising interactions with cyclooxygenase 1 (COX1), indicating a multifaceted potential in both photovoltaic applications and as bioactive molecules (Mary et al., 2020).
特性
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O3S/c20-11-7-13(21)18-14(8-11)29-19(23-18)25(9-12-3-1-2-6-22-12)17(28)10-24-15(26)4-5-16(24)27/h1-3,6-8H,4-5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIXYNDRSQIYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。